molecular formula C13H13IN4O3 B2556505 N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide CAS No. 339018-10-9

N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B2556505
M. Wt: 400.176
InChI Key: IDBXMZSZPACNAG-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide, also known as MLCK inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of myosin light chain kinase (MLCK), which is an enzyme that plays a critical role in regulating smooth muscle contraction. The inhibition of MLCK by N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide has been shown to have a variety of potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide and its derivatives have been synthesized through various methods. For example, a study demonstrates a high-yield synthesis of related compounds using dimethoxybenzoic acid and aminomethyl-1-ethylpyrrolidine (Bobeldijk et al., 1990). Another study details the synthesis of similar compounds by reacting phenacyl bromide with 2-amino-5-bromopyridines (Ismail et al., 2008).

  • Chemical Characteristics : Studies have characterized the chemical properties of these compounds using various techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, the structural characterization of monoamide isomers similar to this compound has been conducted using NMR and Ultraviolet-visible (UV-vis) techniques (Kadir et al., 2017).

Biological Activities and Applications

  • Antiprotozoal Agents : Some derivatives of this compound have shown significant potential as antiprotozoal agents. A study demonstrates the synthesis of novel compounds with strong DNA affinities and excellent in vitro activity against protozoan parasites like Trypanosoma and Plasmodium (Ismail et al., 2004).

  • Cytotoxicity Studies : Derivatives of this compound have also been investigated for their cytotoxic properties. For instance, a study synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives and screened them for cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).

Radiopharmaceutical Applications

  • Radioiodinated Ligands : Studies have focused on the preparation of radioiodinated ligands derived from this compound for use in medical imaging. For example, a research synthesized radioiodinated ligands to target neuronal nicotinic acetylcholine receptors for potential use in gamma-emission tomography (Mertens et al., 1994).

properties

IUPAC Name

N-(5-iodopyridin-2-yl)-3-[(E)-N-methoxy-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN4O3/c1-7(17-20-3)12-11(8(2)21-18-12)13(19)16-10-5-4-9(14)6-15-10/h4-6H,1-3H3,(H,15,16,19)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBXMZSZPACNAG-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=NOC)C)C(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)/C(=N/OC)/C)C(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide

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